ACY-1083

Description

BenchChem offers high-quality ACY-1083 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ACY-1083 including the price, delivery time, and more detailed information at info@benchchem.com.

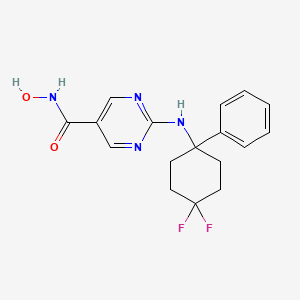

Structure

3D Structure

Properties

IUPAC Name |

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWCVKLVSWYIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ACY-1083 in Chemotherapy-Induced Peripheral Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-induced peripheral neuropathy (CIPN) is a prevalent and dose-limiting side effect of many anticancer agents, for which there are currently no FDA-approved treatments.[1][2] Emerging evidence has highlighted the therapeutic potential of targeting Histone Deacetylase 6 (HDAC6) with selective inhibitors. This technical guide provides an in-depth overview of ACY-1083, a highly selective HDAC6 inhibitor, and its role in mitigating CIPN. We will delve into its mechanism of action, summarize key preclinical findings, detail experimental protocols, and visualize the underlying signaling pathways.

Introduction to ACY-1083

ACY-1083 is a novel and potent small molecule inhibitor of HDAC6. It exhibits high selectivity for HDAC6 over other HDAC isoforms, making it a valuable tool for studying the specific functions of this enzyme and a promising therapeutic candidate.[3] In the context of CIPN, ACY-1083 has demonstrated significant efficacy in preclinical models by addressing the core pathological mechanisms of the condition.[2]

Mechanism of Action

The primary mechanism of action of ACY-1083 in ameliorating CIPN is through the inhibition of HDAC6's enzymatic activity. HDAC6 is a cytoplasmic deacetylase that targets non-histone proteins, most notably α-tubulin, a key component of microtubules.[2]

Chemotherapeutic agents like cisplatin and paclitaxel can disrupt microtubule dynamics, leading to impaired axonal transport. This disruption particularly affects the transport of mitochondria, the cellular powerhouses, resulting in energy deficits in the distal axons of peripheral nerves. This energy crisis is a central contributor to the development of neuropathic pain, numbness, and tingling characteristic of CIPN.[4]

By inhibiting HDAC6, ACY-1083 increases the acetylation of α-tubulin.[2] Acetylated α-tubulin promotes the binding of motor proteins, such as kinesin and dynein, to microtubules, thereby enhancing the efficiency of axonal transport.[4] This restoration of mitochondrial transport to the peripheral nerves helps to alleviate the energy deficit and promotes nerve fiber regeneration.[2][5]

Signaling Pathway: HDAC6 Inhibition and Mitochondrial Transport

Caption: ACY-1083 inhibits HDAC6, increasing α-tubulin acetylation and restoring mitochondrial transport.

Beyond its direct effects on axonal transport, ACY-1083 has also been shown to modulate neuroinflammation. In the spinal cord, ACY-1083 treatment increases the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by macrophages.[6] This IL-10 signaling contributes to the resolution of neuropathic pain.[6] Furthermore, the sustained analgesic effects of ACY-1083 have been linked to the restoration of endogenous delta-opioid receptor signaling.[7]

Signaling Pathway: Neuroinflammatory and Opioid Modulation

Caption: ACY-1083 modulates neuroinflammation and opioid signaling to produce analgesia.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating ACY-1083 in CIPN models.

| Parameter | Value | Reference |

| HDAC6 IC50 | 3 nM | [3] |

| Selectivity | >260-fold vs. other HDACs | [3] |

| Effective Dose (Mice) | 10 mg/kg (i.p.) | [1] |

| Effective Dose (Rats) | 3 mg/kg (oral) | [1] |

Table 1: In Vitro and In Vivo Potency of ACY-1083

| Experimental Model | Key Findings | Reference |

| Cisplatin-induced neuropathy (mice) | - Reversal of established mechanical allodynia and spontaneous pain. - Prevention of mechanical allodynia. - Restoration of intraepidermal nerve fiber density. | [1][2] |

| Paclitaxel-induced neuropathy (rats) | - Reversal of mechanical allodynia. | [1] |

| In vitro dorsal root ganglion (DRG) neuron culture | - Increased α-tubulin acetylation. - Prevention of cisplatin-induced reduction in mitochondrial motility. | [1] |

Table 2: Efficacy of ACY-1083 in Preclinical Models of CIPN

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of ACY-1083.

Animal Models of CIPN

-

Cisplatin-Induced Neuropathy in Mice:

-

Administer cisplatin (e.g., 2.3 mg/kg, i.p.) for 5 consecutive days, followed by a 5-day rest period, and another 5 days of cisplatin administration.[7]

-

Monitor for the development of mechanical allodynia using the von Frey test.

-

Initiate treatment with ACY-1083 (e.g., 10 mg/kg, i.p., daily) after the establishment of neuropathy.[7]

-

-

Paclitaxel-Induced Neuropathy in Rats:

Behavioral Testing

-

Mechanical Allodynia (von Frey Test):

-

Place the animal on an elevated mesh platform.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is recorded as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is calculated using the up-down method.[1]

-

Cellular and Molecular Assays

-

Immunofluorescence for α-tubulin Acetylation:

-

Collect dorsal root ganglia (DRG) or sciatic nerve tissue.

-

Fix, section, and stain the tissue with antibodies against acetylated α-tubulin and total α-tubulin.

-

Quantify the fluorescence intensity to determine the ratio of acetylated to total α-tubulin.

-

-

Mitochondrial Transport Assay in DRG Neurons:

-

Culture DRG neurons and transfect them with a fluorescent mitochondrial marker (e.g., Mito-DsRed).

-

Treat the neurons with chemotherapy (e.g., cisplatin) with or without ACY-1083.

-

Perform live-cell imaging of the neurites and generate kymographs to track mitochondrial movement.

-

Quantify the percentage of motile versus stationary mitochondria.[1]

-

-

Intraepidermal Nerve Fiber Density (IENFD):

Experimental Workflow: From CIPN Model to Cellular Analysis

Caption: A typical experimental workflow for evaluating ACY-1083 in CIPN models.

Conclusion and Future Directions

ACY-1083 represents a promising therapeutic strategy for the management of chemotherapy-induced peripheral neuropathy. Its high selectivity for HDAC6 allows for targeted intervention in the key pathological processes of CIPN, namely the disruption of axonal mitochondrial transport. The robust preclinical data demonstrating its ability to both prevent and reverse neuropathic symptoms, coupled with its multimodal mechanism of action involving neuroinflammation and endogenous opioid pathways, provides a strong rationale for its clinical development.

Future research should focus on translating these preclinical findings to human clinical trials. Investigating the efficacy of ACY-1083 in patients receiving different classes of chemotherapeutic agents will be crucial. Furthermore, exploring potential synergistic effects with other neuroprotective agents could lead to even more effective treatment paradigms for this debilitating condition. The development of biomarkers to identify patients most likely to respond to HDAC6 inhibitor therapy will also be an important area of investigation.

References

- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]

ACY-1083 and Its Effect on α-Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective HDAC6 inhibitor, ACY-1083, and its targeted effect on the acetylation of α-tubulin. This document details the mechanism of action, presents quantitative data from various studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to ACY-1083 and α-Tubulin Acetylation

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm, that plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its key substrates is α-tubulin, a major component of microtubules.

The acetylation of α-tubulin at lysine 40 (K40) is a critical post-translational modification that occurs within the lumen of microtubules. This modification is associated with microtubule stability, flexibility, and the regulation of intracellular transport by influencing the binding of motor proteins like kinesin and dynein. The levels of α-tubulin acetylation are dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and deacetylases, with HDAC6 being a primary α-tubulin deacetylase.

By selectively inhibiting HDAC6, ACY-1083 prevents the removal of acetyl groups from α-tubulin, leading to a significant increase in the levels of acetylated α-tubulin. This targeted modulation of microtubule dynamics has shown therapeutic potential in various disease models, including chemotherapy-induced peripheral neuropathy and cognitive impairment.[1][3][4]

Mechanism of Action of ACY-1083

The primary mechanism of action of ACY-1083 is the direct inhibition of the catalytic activity of the HDAC6 enzyme. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.

Quantitative Data on ACY-1083's Efficacy and Selectivity

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of ACY-1083.

Table 1: In Vitro Inhibitory Activity of ACY-1083 against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 3 | - | [1][3] |

| Other HDACs (Class I, II, IV) | >780 | >260-fold | [1][3] |

Table 2: Cellular Effects of ACY-1083 on α-Tubulin Acetylation

| Cell Line | ACY-1083 Concentration | Incubation Time | Observed Effect on α-Tubulin Acetylation | Reference |

| SK-N-BE2 | 30 nM - 10 µM | 5 hours | Dose-dependent increase | [3] |

| Various Cancer Cell Lines | Varies | 48 hours | Enhanced hyperacetylation in combination with paclitaxel | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of ACY-1083 on α-tubulin acetylation.

Western Blotting for α-Tubulin Acetylation

This protocol describes the detection and quantification of acetylated α-tubulin in cell lysates by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated-α-tubulin (Lys40) (e.g., clone 6-11B-1)

-

Rabbit anti-α-tubulin (loading control)

-

Rabbit anti-HDAC6

-

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with ACY-1083 or vehicle control. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000, anti-α-tubulin at 1:2000, anti-HDAC6 at 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

References

ACY-1083 and its Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein trafficking and quality control. Emerging evidence highlights the significant impact of ACY-1083 on mitochondrial function, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). This technical guide provides an in-depth analysis of the mechanism of action of ACY-1083, focusing on its effects on mitochondrial bioenergetics, transport, and overall health. We present a summary of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Role of HDAC6 in Cellular Homeostasis

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin.[1][2] By deacetylating these proteins, HDAC6 influences a wide array of cellular functions such as cell migration, immune responses, and importantly, intracellular transport along microtubules.[1][2]

Mitochondria, the powerhouses of the cell, are dynamic organelles that are actively transported along microtubules to meet the energy demands of different cellular compartments.[2][3] This process is particularly critical in neurons, which have long axons and high energy requirements at their terminals.[2][3] The stability and function of the microtubule network are therefore paramount for proper mitochondrial distribution and function.

ACY-1083: A Highly Selective HDAC6 Inhibitor

ACY-1083 is a small molecule inhibitor that demonstrates high selectivity for HDAC6. In vitro studies have shown that ACY-1083 inhibits HDAC6 with an IC50 of 3 nM and is over 260-fold more selective for HDAC6 compared to all other tested HDAC isoforms (HDAC1-9).[4][5] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC6 and a promising therapeutic candidate. Another HDAC6 inhibitor, ACY-1215 (Ricolinostat), which is less selective than ACY-1083, is currently in clinical trials for various cancers.[4][6]

Mechanism of Action: How ACY-1083 Impacts Mitochondrial Function

The primary mechanism by which ACY-1083 influences mitochondrial function is through its inhibition of HDAC6's deacetylase activity on α-tubulin.[4][7]

-

Increased α-tubulin Acetylation: α-tubulin is a key component of microtubules. The acetylation of α-tubulin is associated with more stable and flexible microtubules, which serve as enhanced tracks for molecular motors like kinesin and dynein.[1]

-

Improved Mitochondrial Transport: By inhibiting HDAC6, ACY-1083 leads to an increase in the acetylation of α-tubulin.[4] This hyperacetylation promotes the binding of motor proteins to microtubules, thereby facilitating the transport of mitochondria along axons.[1][4] Studies have shown that ACY-1083 treatment prevents the cisplatin-induced reduction in mitochondrial motility in dorsal root ganglion (DRG) cultures.[4]

-

Enhanced Mitochondrial Bioenergetics and Mass: In preclinical models of cisplatin-induced peripheral neuropathy, ACY-1083 has been shown to restore mitochondrial bioenergetics.[4][5][7] This includes the normalization of key parameters such as baseline respiration, ATP-coupled respiration, and maximal respiratory capacity in the tibial nerves of treated mice.[4] This restoration of bioenergetics is likely a consequence of increased mitochondrial content in the distal nerves, facilitated by improved transport.[4][7]

Below is a diagram illustrating the proposed signaling pathway for ACY-1083's effect on mitochondrial transport.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of ACY-1083 on mitochondrial function in the context of cisplatin-induced peripheral neuropathy.

Table 1: In Vitro Selectivity of ACY-1083

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 3 | - |

| Other HDACs (1-9) | >780 | >260-fold |

| Data sourced from Krukowski et al., 2017.[4] |

Table 2: Effect of ACY-1083 on Mitochondrial Bioenergetics in Tibial Nerves of Cisplatin-Treated Mice

| Parameter | Cisplatin + Vehicle | Cisplatin + ACY-1083 | Saline + Vehicle | Saline + ACY-1083 |

| Baseline Respiration | Decreased | Normalized | Normal | Normal |

| ATP-coupled Respiration | Decreased | Normalized | Normal | Normal |

| Proton Leak | Decreased | Normalized | Normal | Normal |

| Maximal Respiratory Capacity | Decreased | Normalized | Normal | Normal |

| Qualitative summary based on data from Krukowski et al., 2017.[4] A two-way ANOVA revealed a significant interaction (P<0.05) for all parameters. |

Table 3: Effect of ACY-1083 on Mitochondrial Motility in Cultured DRG Neurons

| Treatment | Percentage of Moving Mitochondria |

| Vehicle | Normal |

| Cisplatin | Decreased |

| Cisplatin + ACY-1083 | Prevented Decrease |

| Qualitative summary based on data from Krukowski et al., 2017.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Animal Model of Chemotherapy-Induced Peripheral Neuropathy

-

Animal Strain: Male C57BL/6J mice are typically used.

-

Chemotherapy Administration: Cisplatin is administered over two rounds. A common regimen is 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 consecutive days, followed by a 5-day rest period, and then another 5 days of treatment.[8]

-

ACY-1083 Administration: ACY-1083 is typically administered daily via i.p. injection at a dose of 10 mg/kg.[8] Treatment may be initiated either before cisplatin administration (prevention paradigm) or after the development of neuropathy symptoms (reversal paradigm).[4][9]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, with the 50% paw withdrawal threshold calculated using the up-down method.[4]

Measurement of Mitochondrial Bioenergetics

-

Tissue Preparation: Tibial nerves and dorsal root ganglia (DRG) are dissected from treated and control animals.

-

Assay Platform: A Seahorse XF Analyzer is commonly used to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).

-

Procedure: Tissues are placed in specialized microplates, and a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[4][10]

In Vitro Mitochondrial Motility Assay

-

Cell Culture: Primary cultures of DRG neurons are established from rats or mice.

-

Mitochondrial Labeling: Mitochondria are fluorescently labeled using a dye such as MitoTracker Red CMXRos.

-

Treatment: Cultured neurons are treated with cisplatin and/or ACY-1083 for a specified duration (e.g., 3 hours).[4]

-

Imaging and Analysis: Time-lapse microscopy is used to capture the movement of mitochondria along neurites. The percentage of motile versus stationary mitochondria is then quantified.

The following diagram outlines the general experimental workflow for assessing the in vivo effects of ACY-1083.

Broader Implications and Future Directions

The ability of ACY-1083 to enhance mitochondrial function, particularly in neurons, suggests its therapeutic potential extends beyond CIPN.[2][7] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, and strategies to improve mitochondrial transport and bioenergetics are of significant interest.[2][11]

Furthermore, the mechanism of ACY-1083 may involve more than direct effects on neuronal mitochondria. Some studies suggest that the reversal of mechanical hypersensitivity by HDAC6 inhibitors also involves an IL-10 and macrophage-dependent pathway, indicating a potential interplay between the nervous and immune systems.[10]

Future research should aim to:

-

Elucidate the full spectrum of ACY-1083's effects on mitochondrial dynamics, including fission and fusion.

-

Investigate the therapeutic potential of ACY-1083 in other models of neurodegeneration characterized by mitochondrial dysfunction.

-

Conduct clinical trials to assess the safety and efficacy of highly selective HDAC6 inhibitors like ACY-1083 in treating peripheral neuropathies and other relevant conditions in humans.

Conclusion

ACY-1083 is a potent and selective HDAC6 inhibitor that positively impacts mitochondrial function, primarily by increasing α-tubulin acetylation and enhancing mitochondrial transport. This leads to improved mitochondrial bioenergetics and a reversal of deficits observed in preclinical models of chemotherapy-induced peripheral neuropathy. The data presented in this guide underscore the importance of HDAC6 as a therapeutic target for conditions associated with mitochondrial dysfunction and provide a solid foundation for further research and development in this area.

References

- 1. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]

- 3. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]

- 7. Mini-Review: Mitochondrial Dysfunction and Chemotherapy-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 10. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

ACY-1083: A Selective HDAC6 Inhibitor for the Treatment of Chemotherapy-Induced Peripheral Neuropathy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of ACY-1083, a highly selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and therapeutic applications of this compound, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).

Introduction

Chemotherapy-induced peripheral neuropathy (CIPN) is a common and often debilitating side effect of many cancer treatments, including platinum-based agents like cisplatin and taxanes.[1] Symptoms of CIPN include pain, numbness, tingling, and temperature sensitivity, which can significantly impact the quality of life for cancer survivors and may necessitate the reduction or discontinuation of chemotherapy.[1][2] Currently, there are no FDA-approved drugs for the prevention or reversal of CIPN.[1]

ACY-1083 is a potent and highly selective, brain-penetrating HDAC6 inhibitor that has demonstrated significant promise in preclinical models of CIPN.[1][3] By targeting HDAC6, ACY-1083 offers a novel therapeutic strategy to alleviate the symptoms of CIPN and potentially allow for more effective cancer treatment regimens.[2][4]

Mechanism of Action

ACY-1083's primary mechanism of action is the selective inhibition of HDAC6, a unique cytoplasmic deacetylase.[5][6] Unlike other histone deacetylases that primarily act on histones in the nucleus to regulate gene expression, HDAC6 has a number of non-histone substrates in the cytoplasm.[6] The therapeutic effects of ACY-1083 in the context of CIPN are believed to be mediated through two main pathways:

-

Restoration of Axonal Transport: One of the key substrates of HDAC6 is α-tubulin.[4] By inhibiting HDAC6, ACY-1083 increases the acetylation of α-tubulin, which in turn enhances mitochondrial transport along the axons of sensory neurons.[4] Chemotherapy agents like cisplatin can impair mitochondrial function and transport, leading to bioenergetic deficits in peripheral nerves.[4][7] ACY-1083 has been shown to restore mitochondrial bioenergetics in the tibial nerves of cisplatin-treated mice, suggesting that it can alleviate the underlying pathology of CIPN.[2][4][7]

-

Immunomodulation: Recent studies have revealed an immunomodulatory role for ACY-1083 in resolving CIPN. The inhibitor has been found to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from macrophages in the spinal cord.[5][7] This increase in IL-10 signaling to sensory neurons is crucial for the reversal of mechanical hypersensitivity.[5]

The following diagram illustrates the proposed mechanism of action of ACY-1083 in reversing CIPN.

Preclinical Efficacy

ACY-1083 has demonstrated significant efficacy in preclinical models of CIPN induced by various chemotherapy agents. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of ACY-1083

| Target | IC50 | Selectivity | Reference |

| HDAC6 | 3 nM | 260-fold more selective for HDAC6 over other HDAC isoforms (HDAC1-9) | [2][3][4] |

Table 2: In Vivo Efficacy of ACY-1083 in a Cisplatin-Induced Neuropathy Model (Mice)

| Dosage | Route of Administration | Treatment Schedule | Outcome | Reference |

| 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 3 days after the last cisplatin dose | Effectively relieved cisplatin-induced mechanical allodynia. | [4] |

| 3 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 3 days after the last cisplatin dose | Did not relieve cisplatin-induced mechanical allodynia. | [4] |

| 10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | Persistently reversed cisplatin-induced mechanical hypersensitivity and spontaneous pain. | [8] |

Table 3: In Vivo Efficacy of ACY-1083 in a Paclitaxel-Induced Neuropathy Model (Rats)

| Dosage | Route of Administration | Treatment Schedule | Outcome | Reference |

| 3 mg/kg | Oral | Daily for 7 days | Reversed paclitaxel-induced mechanical allodynia. | [3] |

Table 4: Pharmacokinetic Properties of ACY-1083 in Mice

| Dosage | Route of Administration | Cmax | T1/2 | Biologically Active Plasma Exposure | Reference |

| 5 mg/kg | Intraperitoneal (i.p.) | 936 ng/mL | 3.5 hours | 8 hours | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of ACY-1083.

4.1. Cisplatin-Induced Peripheral Neuropathy Model in Mice

-

Animal Model: Male and female mice are used.

-

Induction of Neuropathy: Mice receive two cycles of cisplatin administration. A typical regimen is 2.3 mg/kg/day, i.p., for 5 consecutive days, followed by a 5-day rest period, and then another 5-day cycle of cisplatin administration.[8]

-

Drug Administration: ACY-1083 is prepared in a vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water).[7][8] The drug is administered via intraperitoneal (i.p.) injection at the specified doses.[4][8] Treatment with ACY-1083 typically begins after the development of mechanical allodynia, for example, 3 days after the last cisplatin dose.[4][8]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The 50% paw withdrawal threshold is calculated using the up-down method.[4]

The following diagram illustrates the experimental workflow for the cisplatin-induced neuropathy model.

4.2. In Vivo Target Engagement: α-Tubulin Acetylation

-

Objective: To confirm that ACY-1083 inhibits HDAC6 in vivo.

-

Method:

-

Mice are treated with cisplatin followed by ACY-1083 or vehicle as described above.

-

Tibial nerves are collected from the animals.

-

Protein extracts from the tibial nerves are analyzed by Western blot.

-

The levels of acetylated α-tubulin are measured and compared between treatment groups.

-

-

Expected Outcome: An increase in the acetylation of α-tubulin in the tibial nerves of mice treated with ACY-1083 is indicative of HDAC6 inhibition.[4]

4.3. Mitochondrial Bioenergetics Assay

-

Objective: To assess the effect of ACY-1083 on mitochondrial function in peripheral nerves.

-

Method:

-

Tibial nerves or dorsal root ganglia (DRG) are isolated from treated mice.

-

Mitochondrial respiration is measured using a Seahorse XF Analyzer.

-

Parameters such as basal respiration, ATP-coupled respiration, proton leak, and maximal respiratory capacity are quantified.

-

-

Expected Outcome: ACY-1083 is expected to enhance mitochondrial bioenergetics in the nerves of cisplatin-treated mice, indicating a restoration of mitochondrial function.[2][4][7]

Clinical Perspective

While ACY-1083 has shown compelling preclinical results, it is important to note that it is a preclinical compound. A related, less selective HDAC6 inhibitor, ricolinostat (ACY-1215), is currently in clinical trials for various cancer indications and is also being investigated for its potential in treating CIPN.[1][4] The promising preclinical data for ACY-1083 provides a strong rationale for the clinical development of selective HDAC6 inhibitors for the treatment of CIPN.[1][4]

Conclusion

ACY-1083 is a potent and highly selective HDAC6 inhibitor with a well-defined mechanism of action that involves the restoration of axonal transport and immunomodulation. Extensive preclinical studies have demonstrated its efficacy in reversing the symptoms of chemotherapy-induced peripheral neuropathy in various animal models. The data presented in this guide highlights the significant therapeutic potential of ACY-1083 and supports the continued investigation of selective HDAC6 inhibitors as a promising treatment for CIPN.

References

- 1. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACY-1083 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]

The Role of ACY-1083 in Preclinical Models of Neurodegenerative Disease: A Technical Guide

Introduction

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other histone deacetylases, HDAC6's primary substrates are non-histone proteins located in the cytoplasm, most notably α-tubulin.[4][5] By inhibiting the deacetylation of α-tubulin, ACY-1083 increases the levels of acetylated α-tubulin, a post-translational modification associated with enhanced microtubule stability and improved axonal transport.[1][6] Deficits in axonal transport are a common pathological feature in many neurodegenerative diseases and chemotherapy-induced neurotoxicities.[5][7] This guide provides an in-depth summary of the preclinical data for ACY-1083 in models relevant to neurodegeneration, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Compound Profile and In Vitro Efficacy

ACY-1083 demonstrates high selectivity for HDAC6 over other HDAC isoforms, which is a critical attribute for minimizing off-target effects. Its in vitro potency is in the low nanomolar range.

Table 1: Compound Profile of ACY-1083

| Parameter | Value | Reference |

|---|---|---|

| Target | Histone Deacetylase 6 (HDAC6) | [1][2] |

| IC₅₀ | 3 nM | [1][2][3] |

| Selectivity | >260-fold vs. other HDAC isoforms (Class I, II) |[1][2][3] |

Table 2: In Vitro Efficacy of ACY-1083

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| SK-N-BE2 | Various concentrations for 5 hours | Validated selective inhibition of HDAC6 activity by measuring increased acetylation of α-tubulin (HDAC6 substrate) without affecting histone acetylation (non-HDAC6 substrate). | [1] |

| DRG Cultures | 30 and 300 nM | Significantly improved cell viability in a dose-dependent manner and prevented cisplatin-induced reduction in mitochondrial motility. |[1] |

In Vivo Efficacy in Neurotoxicity and Neurodegeneration Models

Preclinical studies have primarily utilized models of chemotherapy-induced peripheral neuropathy (CIPN) and cognitive impairment ("chemo-brain"), which recapitulate key neurodegenerative pathologies such as axonal damage, mitochondrial dysfunction, and tauopathy.[1][4]

Table 3: In Vivo Efficacy of ACY-1083 | Model | Animal | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Cisplatin-Induced Peripheral Neuropathy | C57BL/6J Mice | 3 or 10 mg/kg, i.p., daily for 7-14 days | - Prevented and reversed cisplatin-induced mechanical allodynia.[1][2][8]- Increased α-tubulin acetylation in the tibial nerve.[1]- Restored mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia (DRG).[1][2][3]- Reversed cisplatin-induced spontaneous pain and numbness.[6] | | Paclitaxel-Induced Peripheral Neuropathy | Sprague-Dawley Rats | 3 mg/kg, oral gavage, twice daily for 7 days | Reversed paclitaxel-induced mechanical allodynia. |[1] | | Cisplatin-Induced Cognitive Impairment | C57BL/6J Mice | 10 mg/kg, i.p., daily for 14 days | - Reversed cognitive deficits in Y-maze, novel object/place recognition, and puzzle box tests.[4][9]- Reversed cisplatin-induced decrease in α-tubulin acetylation in the brain.[4]- Restored synaptosomal mitochondrial morphology and bioenergetics.[4]- Reversed hyperphosphorylation of tau.[4]- Restored expression of synaptic integrity markers.[4] | | Doxorubicin-Induced Cognitive Impairment | Female Mice | Not specified for ACY-1083, but HDAC6 inhibition was effective | Reversed cognitive impairment in novel object placement and puzzle box tests. HDAC6 inhibition reversed doxorubicin-induced changes in gene expression related to neurodegeneration and synaptic function. |[9] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: HDAC6 Signaling Pathway

The primary mechanism of ACY-1083 involves the inhibition of HDAC6, which leads to a cascade of downstream effects that counter neurodegenerative processes. By preventing the deacetylation of α-tubulin, ACY-1083 promotes the stability of microtubules, which serve as essential tracks for axonal transport. This enhances the movement of critical cargo, such as mitochondria, restoring energy homeostasis and neuronal function. This stabilization is also linked to the reduction of pathological tau hyperphosphorylation.

References

- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule dynamics in healthy and injured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

ACY-1083: A Novel Regulator of Protein Trafficking in Neuropathic Disorders

An In-depth Technical Guide on the Core Mechanisms of a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACY-1083, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor, and its pivotal role in the regulation of intracellular protein trafficking. The focus of this document is to delineate the mechanism of action, summarize key experimental findings, and provide detailed protocols for the methodologies cited.

Introduction to ACY-1083 and its Therapeutic Potential

ACY-1083 is a potent and selective small molecule inhibitor of HDAC6, an enzyme primarily located in the cytoplasm. Unlike other HDAC isoforms that are typically found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin. The acetylation status of these proteins is critical for regulating key cellular processes such as intracellular transport, cell migration, and autophagy.

The therapeutic potential of ACY-1083 has been extensively explored in the context of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer treatments.[1] CIPN is often associated with impaired axonal transport, particularly of mitochondria, leading to energy deficits in the distal axons and subsequent nerve damage. By inhibiting HDAC6, ACY-1083 increases the acetylation of α-tubulin, a core component of microtubules, thereby enhancing the efficiency of protein and organelle trafficking along these cellular highways.[2]

Mechanism of Action: The Role of HDAC6 in Protein Trafficking

HDAC6 deacetylates α-tubulin on lysine 40, a post-translational modification that influences the binding of motor proteins, such as kinesin and dynein, to microtubules. These motor proteins are responsible for the anterograde and retrograde transport of various cellular cargoes, including mitochondria, synaptic vesicles, and signaling molecules.

In pathological conditions like CIPN, HDAC6 activity can be dysregulated, leading to hypoacetylation of α-tubulin and impaired axonal transport. This disruption in protein trafficking is a key contributor to the neurotoxicity observed in CIPN.

ACY-1083 selectively inhibits the deacetylase activity of HDAC6, leading to an accumulation of acetylated α-tubulin. This hyperacetylation of microtubules is thought to restore the proper binding and function of motor proteins, thereby rescuing the deficits in axonal transport and mitigating the symptoms of neuropathy.

Caption: Signaling pathway of ACY-1083's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy and mechanism of ACY-1083.

Table 1: In Vitro Inhibitory Activity of ACY-1083

| Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

|---|

| HDAC6 | 3 | >260-fold |[2][3] |

Table 2: In Vivo Efficacy of ACY-1083 in a Cisplatin-Induced Neuropathy Model

| Animal Model | Drug | Dosage | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|---|

| Mice | Cisplatin | 2.3 mg/kg/day | 5 days on, 5 days rest, 5 days on | Induction of mechanical hypersensitivity | [4] |

| Mice | ACY-1083 | 10 mg/kg/day | Daily intraperitoneal injections for 14 days | Reversal of mechanical hypersensitivity | [4] |

| Mice | ACY-1083 | 3 mg/kg or 10 mg/kg | 7 daily doses | 10 mg/kg dose effectively relieved cisplatin-induced mechanical allodynia |[2] |

Table 3: Effect of ACY-1083 on Mitochondrial Function

| Measurement | Condition | Result | Reference |

|---|---|---|---|

| Mitochondrial Bioenergetics (Tibial Nerve) | Cisplatin + ACY-1083 (11 injections) | Significant interaction for baseline respiration, ATP-coupled respiration, proton leak, and maximal respiratory capacity | [2] |

| Mitochondrial Bioenergetics (DRG Neurons) | Cisplatin + ACY-1083 (11 injections) | Significant difference for maximal respiratory capacity vs. saline + vehicle | [2] |

| Mitochondrial Motility (in vitro DRG neurons) | Cisplatin + ACY-1083 (3 hours) | Prevented cisplatin-induced decrease in mitochondrial transport |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cisplatin-Induced Peripheral Neuropathy Model in Mice

Objective: To induce a robust and reproducible model of chemotherapy-induced peripheral neuropathy.

Materials:

-

Male C57BL/6J mice

-

Cisplatin (dissolved in sterile 0.9% saline)

-

Vehicle (sterile 0.9% saline)

-

Intraperitoneal (i.p.) injection supplies

Protocol:

-

Administer cisplatin at a dose of 2.3 mg/kg/day via i.p. injection for 5 consecutive days.

-

Follow with a 5-day rest period where no treatment is given.

-

Administer a second cycle of cisplatin at the same dose for 5 consecutive days.

-

The cumulative dose of cisplatin is 23 mg/kg.

-

Monitor mice for signs of neuropathy, such as mechanical allodynia, starting 3 days after the final cisplatin dose.

Assessment of Mechanical Allodynia using von Frey Filaments

Objective: To quantify the tactile sensitivity of the hind paws as a measure of mechanical allodynia.

Materials:

-

von Frey filaments with varying bending forces

-

Elevated wire mesh platform

-

Testing chambers

Protocol:

-

Acclimate mice to the testing environment by placing them in individual chambers on the wire mesh platform for at least 30 minutes before testing.

-

Apply von Frey filaments to the plantar surface of the hind paw with sufficient force to cause slight bending.

-

Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).

-

Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use a filament with a lower force; if there is no response, use a filament with a higher force.

-

Continue this pattern for several trials after the first crossover of response.

-

Calculate the 50% paw withdrawal threshold using the formula described by Dixon.

References

- 1. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]

- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jneurosci.org [jneurosci.org]

The Discovery and Development of ACY-1083: A Selective HDAC6 Inhibitor for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant promise in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ACY-1083. It includes a summary of its pharmacological data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective HDAC6 inhibition.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. While HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology, the lack of selectivity of early-generation inhibitors has been associated with dose-limiting toxicities. HDAC6, a unique cytoplasmic-localized Class IIb HDAC, has been identified as a key regulator of various cellular processes, including cell motility, protein degradation, and microtubule dynamics, primarily through its deacetylation of α-tubulin. The development of selective HDAC6 inhibitors, therefore, represents an attractive therapeutic strategy for a range of diseases, including neurodegenerative disorders and neuropathies, with a potentially improved safety profile.

ACY-1083 was developed as a highly selective HDAC6 inhibitor with the aim of addressing the significant unmet medical need in the treatment of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many common cancer treatments. This guide details the discovery and preclinical development of ACY-1083, highlighting its potent and selective inhibition of HDAC6 and its efficacy in reversing the symptoms of CIPN in animal models.

Discovery and Development

ACY-1083 was identified through a focused drug discovery program aimed at developing potent and selective HDAC6 inhibitors with favorable pharmacokinetic properties, including brain penetration. The development of ACY-1083 was part of a broader effort to explore the therapeutic potential of selective HDAC6 inhibition. While a detailed public timeline of the preclinical development of ACY-1083 by Regenacy Pharmaceuticals is not fully available, the initial publications highlighting its efficacy appeared around 2017.

Quantitative Data Summary

The following tables summarize the key quantitative data for ACY-1083 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of ACY-1083

| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 3 | - | [1][2] |

| Other HDAC Isoforms (Class I, IIa, IIb) | >780 | >260-fold | [1][2] |

Table 2: In Vivo Pharmacokinetics of ACY-1083 in Mice

| Parameter | Value | Dosing | Reference |

| Maximum Plasma Concentration (Cmax) | 936 ng/mL | 5 mg/kg, i.p. | [2] |

| Half-life (T1/2) | 3.5 hours | 5 mg/kg, i.p. | [2] |

| Brain to Plasma Ratio | 1.49 | Not Specified | [3] |

| Biologically Active Plasma Exposure | 8 hours | 5 mg/kg, i.p. | [2] |

Table 3: Preclinical Efficacy of ACY-1083 in a Mouse Model of Cisplatin-Induced Neuropathy

| Efficacy Endpoint | Treatment Group | Result | Reference |

| Mechanical Allodynia (Paw Withdrawal Threshold) | Cisplatin + ACY-1083 (10 mg/kg, i.p.) | Significant reversal of hypersensitivity | [4] |

| Spontaneous Pain | Cisplatin + ACY-1083 | Reversal of spontaneous pain behaviors | |

| Intraepidermal Nerve Fiber Density | Cisplatin + ACY-1083 | Restoration of nerve fiber density |

Mechanism of Action

ACY-1083 exerts its therapeutic effects through the selective inhibition of HDAC6 in the cytoplasm. This leads to the hyperacetylation of its primary substrate, α-tubulin, a key component of microtubules.

Caption: Core mechanism of ACY-1083 via HDAC6 inhibition.

Further research has elucidated additional downstream effects contributing to its efficacy in CIPN:

-

Opioid Signaling: ACY-1083 has been shown to reverse cisplatin-induced mechanical hypersensitivity through a mechanism involving tonic delta opioid receptor (DOR) signaling. It appears to restore the expression of DORs in dorsal root ganglia (DRG) that is decreased by cisplatin.

-

Anti-inflammatory Effects: ACY-1083 may also exert anti-inflammatory effects by modulating cytokine production.

Caption: Opioid signaling pathway modulated by ACY-1083.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of ACY-1083 are provided below.

In Vitro HDAC6 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ACY-1083 against HDAC6 and other HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trichostatin A and trypsin)

-

ACY-1083 stock solution (in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of ACY-1083 in assay buffer.

-

Add the diluted ACY-1083 or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the recombinant HDAC enzyme to each well.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration of ACY-1083 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cisplatin-Induced Peripheral Neuropathy Mouse Model and Von Frey Test

Objective: To induce a model of CIPN in mice and assess the efficacy of ACY-1083 in reversing mechanical allodynia.

Caption: Experimental workflow for the CIPN mouse model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cisplatin solution (in sterile saline)

-

ACY-1083 solution (e.g., in 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water)

-

Von Frey filaments of varying stiffness

-

Elevated wire mesh platform

Procedure:

-

Induction of Neuropathy:

-

Administer cisplatin (2.3 mg/kg, intraperitoneally) daily for 5 consecutive days.

-

Allow a 5-day rest period.

-

Repeat the 5-day cisplatin administration cycle.

-

-

Drug Treatment:

-

Three days after the final cisplatin injection, begin daily intraperitoneal administration of ACY-1083 (10 mg/kg) or vehicle for 14 consecutive days.

-

-

Von Frey Test for Mechanical Allodynia:

-

Acclimatize mice to the testing environment by placing them in individual compartments on the elevated wire mesh platform for at least 30 minutes before testing.

-

Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force.

-

A positive response is defined as a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

Perform testing at baseline (before cisplatin treatment) and at regular intervals throughout the study.

-

Mitochondrial Bioenergetics Assay in Tibial Nerve

Objective: To assess the effect of ACY-1083 on mitochondrial function in the tibial nerves of cisplatin-treated mice.

Materials:

-

Tibial nerves dissected from treated and control mice

-

Seahorse XF Analyzer

-

Seahorse XF assay medium

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Culture plates compatible with the Seahorse analyzer

Procedure:

-

Tissue Preparation:

-

Euthanize mice and immediately dissect the tibial nerves.

-

Isolate mitochondria from the nerve tissue using standard differential centrifugation protocols.

-

-

Seahorse XF Assay:

-

Plate the isolated mitochondria onto the Seahorse culture plate.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

-

Calibrate the Seahorse XF Analyzer.

-

Place the culture plate in the analyzer and initiate the assay protocol.

-

-

Data Analysis:

-

The Seahorse analyzer measures the oxygen consumption rate (OCR) in real-time.

-

The sequential injection of the inhibitors allows for the determination of key parameters of mitochondrial respiration:

-

Basal respiration: Initial OCR before inhibitor injection.

-

ATP-linked respiration: Decrease in OCR after oligomycin injection.

-

Maximal respiration: OCR after FCCP injection.

-

Non-mitochondrial respiration: OCR after rotenone/antimycin A injection.

-

-

Compare these parameters between the different treatment groups to assess mitochondrial function.

-

Conclusion

ACY-1083 is a potent and highly selective HDAC6 inhibitor that has demonstrated significant therapeutic potential in preclinical models of chemotherapy-induced peripheral neuropathy. Its mechanism of action, centered on the restoration of microtubule dynamics and mitochondrial function through the hyperacetylation of α-tubulin, along with its modulation of opioid signaling, provides a strong rationale for its continued development. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic applications of ACY-1083 and the broader field of selective HDAC6 inhibition. Further studies, including clinical trials, are warranted to establish the safety and efficacy of ACY-1083 in patients suffering from CIPN and other neurological disorders.

References

- 1. ACY-1083 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

ACY-1083: A Targeted Approach to Restoring Axonal Health in Charcot-Marie-Tooth Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical rationale and experimental validation for the use of ACY-1083, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the context of Charcot-Marie-Tooth (CMT) disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for effective therapies for this debilitating peripheral neuropathy.

Executive Summary

Charcot-Marie-Tooth disease encompasses a group of hereditary peripheral neuropathies characterized by progressive muscle weakness, atrophy, and sensory loss. A key pathological hallmark of many axonal forms of CMT (CMT2) is the disruption of axonal transport, leading to distal axonal degeneration. HDAC6, a cytoplasmic deacetylase, has emerged as a critical regulator of axonal transport through its deacetylation of α-tubulin, a primary component of microtubules. Inhibition of HDAC6 presents a promising therapeutic strategy to restore microtubule stability and enhance the transport of essential cargoes, such as mitochondria, along the axon.

ACY-1083 is a potent and highly selective HDAC6 inhibitor. Preclinical evidence, primarily from studies on chemotherapy-induced peripheral neuropathy and with structurally related HDAC6 inhibitors in CMT models, strongly supports its therapeutic potential. This guide will detail the mechanism of action of ACY-1083, present key preclinical data in a structured format, provide detailed experimental protocols for assessing its efficacy, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting Axonal Transport

The therapeutic hypothesis for ACY-1083 in CMT is centered on the modulation of microtubule dynamics through the inhibition of HDAC6.

-

HDAC6 and α-tubulin Acetylation: HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at the lysine-40 residue. The acetylation state of α-tubulin is a key determinant of microtubule stability and function.

-

Impact on Axonal Transport: Acetylated microtubules serve as preferential tracks for motor proteins like kinesin and dynein, which are responsible for the anterograde and retrograde transport of organelles, vesicles, and other vital cargoes. In several CMT subtypes, impaired axonal transport, particularly of mitochondria, is a central pathogenic feature.

-

ACY-1083's Role: By selectively inhibiting HDAC6, ACY-1083 prevents the deacetylation of α-tubulin, leading to its hyperacetylation. This, in turn, is expected to stabilize the microtubule network and restore efficient axonal transport, thereby mitigating the axonal degeneration characteristic of CMT.

Figure 1: Mechanism of action of ACY-1083 in restoring axonal transport.

Preclinical Data Summary

While direct published data for ACY-1083 in a CMT model is emerging, extensive research on closely related selective HDAC6 inhibitors in relevant preclinical models provides a strong basis for its therapeutic potential. The following tables summarize key quantitative findings.

Table 1: In Vitro Activity and Selectivity of ACY-1083

| Parameter | Value | Reference |

| HDAC6 IC50 | 3 nM | [1][2] |

| Selectivity | >260-fold vs. other HDAC isoforms | [1][2] |

| Effect on α-tubulin acetylation | Dose-dependent increase starting at 30 nM | [2] |

Table 2: In Vivo Pharmacokinetics of ACY-1083 in Mice

| Parameter | Value (at 5 mg/kg i.p.) | Reference |

| Cmax | 936 ng/mL | [2] |

| T1/2 | 3.5 hours | [2] |

| Biologically Active Plasma Exposure | 8 hours | [2] |

Table 3: Efficacy of Selective HDAC6 Inhibitors in Preclinical CMT Models

| Model | Compound | Key Findings | Reference |

| Mutant HSPB1-induced CMT2 Mouse | ACY-738, ACY-775, ACY-1215 | Improved motor and sensory nerve conduction; Increased innervation of neuromuscular junctions. | [3] |

| Mutant GARS-induced CMT2D Mouse | Tubastatin A | Increased α-tubulin acetylation in peripheral nerves; Partially restored nerve conduction and motor behavior. | [4] |

| Mutant MFN2-induced CMT2A Mouse | SW-100 | Restored α-tubulin acetylation; Ameliorated motor and sensory dysfunction. | [5] |

| Cultured DRG neurons from mutant HSPB1 CMT2 mouse | ACY-738, ACY-775 | Rescued mitochondrial axonal transport defects. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of ACY-1083 in preclinical models of CMT.

In Vivo Efficacy in a CMT Mouse Model

Figure 2: Workflow for in vivo evaluation of ACY-1083 in a CMT mouse model.

4.1.1. Animal Model: A relevant mouse model of axonal CMT, such as the mutant HSPB1 (HSPB1S135F) mouse model for CMT2F, should be used.[3]

4.1.2. Drug Administration:

-

Compound Preparation: Dissolve ACY-1083 in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water.[2]

-

Dosing: Administer ACY-1083 via intraperitoneal (i.p.) injection at a dose of 3 or 10 mg/kg daily.[2] A vehicle-treated group should be included as a control.

4.1.3. Rotarod Test for Motor Coordination:

-

Acclimate mice to the rotarod apparatus for 2-3 consecutive days before the test.

-

During testing, place mice on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.

-

Record the latency to fall for each mouse.

-

Perform three trials per mouse with a 15-minute inter-trial interval.

-

The average latency to fall is used for statistical analysis.

4.1.4. Grip Strength Test:

-

Use a grip strength meter equipped with a wire grid.

-

Allow the mouse to grasp the grid with its forelimbs and/or all four limbs.

-

Gently pull the mouse backward by the tail until it releases its grip.

-

The meter records the peak force exerted.

-

Perform 3-5 trials per mouse and average the results.

4.1.5. Nerve Conduction Velocity (NCV) Measurement:

-

Anesthetize the mouse and maintain its body temperature.

-

For motor NCV, place stimulating electrodes at the sciatic notch and the ankle, and recording electrodes on the plantar muscles of the foot.

-

Measure the latency of the compound muscle action potential (CMAP) from both stimulation sites.

-

Calculate the NCV by dividing the distance between the stimulation sites by the difference in latencies.

-

For sensory NCV, reverse the positions of the stimulating and recording electrodes along the sensory nerve path.

Western Blot for α-tubulin Acetylation

-

Tissue Lysis: Homogenize sciatic nerve or DRG tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin, diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Measure the band intensities and normalize the signal for acetylated α-tubulin to the total α-tubulin signal.

In Vitro Mitochondrial Axonal Transport Assay

Figure 3: Workflow for assessing mitochondrial transport in cultured DRG neurons.

-

DRG Neuron Culture: Dissect dorsal root ganglia (DRG) from CMT model mice and dissociate them into single cells. Culture the neurons on a suitable substrate (e.g., laminin-coated coverslips).

-

Mitochondrial Labeling: Incubate the cultured neurons with a fluorescent mitochondrial dye such as MitoTracker Red CMXRos (100-200 nM) for 15-30 minutes.

-

Drug Treatment: Treat the neurons with ACY-1083 (e.g., 100 nM) or vehicle for a specified period (e.g., 24 hours).

-

Live-Cell Imaging: Mount the coverslips in a live-cell imaging chamber on a confocal microscope equipped with environmental control (37°C, 5% CO2).

-

Image Acquisition: Acquire time-lapse images of axons at a rate of one frame every 2-5 seconds for a total of 2-5 minutes.

-

Kymograph Analysis: Generate kymographs from the time-lapse image series using software like ImageJ/Fiji. Kymographs will display the movement of mitochondria over time in a single image.

-

Quantification: From the kymographs, quantify the number of moving mitochondria (both anterograde and retrograde), their velocity, and the percentage of time they are motile, stationary, or reversing direction.

Conclusion and Future Directions

The selective inhibition of HDAC6 with ACY-1083 represents a highly promising, disease-modifying therapeutic strategy for Charcot-Marie-Tooth disease, particularly for axonal forms where impaired axonal transport is a key driver of pathology. The strong preclinical data for closely related HDAC6 inhibitors in relevant CMT models, combined with the well-defined mechanism of action, provides a solid foundation for the continued investigation of ACY-1083.

Future research should focus on generating direct evidence for the efficacy of ACY-1083 in various CMT mouse models, including both demyelinating and axonal forms, to fully delineate its therapeutic potential. Long-term efficacy and safety studies will be crucial next steps in the translational path towards clinical trials for this promising compound. The experimental protocols outlined in this guide provide a robust framework for conducting these pivotal preclinical studies.

References

- 1. HDAC6 inhibition corrects electrophysiological and axonal transport deficits in a human stem cell-based model of Charcot-Marie-Tooth disease (type 2D) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of ACY-1083: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] While its therapeutic potential is being explored in various indications, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic obstructive pulmonary disease (COPD), a growing body of evidence highlights its significant anti-inflammatory properties.[1][3][4][5][6] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of ACY-1083, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to generate this evidence.

Core Mechanism of Action: Selective HDAC6 Inhibition

ACY-1083 exhibits high selectivity for HDAC6, with an in vitro IC50 of 3 nM and a 260-fold greater selectivity for HDAC6 over all other tested HDAC isoforms (HDAC1-9).[1][2] This selectivity is crucial as it minimizes off-target effects that can be associated with less selective HDAC inhibitors. The anti-inflammatory effects of ACY-1083 are thought to be mediated through various pathways, including the modulation of cytokine production and the regulation of inflammatory cell activity.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory efficacy of ACY-1083 has been quantified in several preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines and Mucins

| Biomarker | Challenge | Cell Type | ACY-1083 Effect | Publication |

| IL-6 | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in protein and mRNA levels | [3] |

| CCL2 | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in protein and mRNA levels | [3] |

| CXCL10 | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in protein and mRNA levels | [3] |

| MUC5AC | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in mRNA levels | [3] |

| MUC5B | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in mRNA levels | [3] |

Table 2: In Vivo Modulation of Inflammatory Mediators

| Biomarker | Model | Tissue | ACY-1083 Effect | Publication |

| IL-10 | Cisplatin-induced neuropathy (mice) | Spinal Cord | Significant increase in mRNA levels | [7] |

| Astrocyte Activation | Cisplatin-induced neuropathy (mice) | - | Reversal of activation | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of ACY-1083 and a typical experimental workflow for evaluating its effects in a model of chemotherapy-induced peripheral neuropathy.

Detailed Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects in Human Bronchial Epithelial Cells (HBECs)

-

Cell Culture: Primary HBECs from COPD donors are cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium.

-

Inflammatory Challenge: Differentiated cultures are challenged with tumor necrosis factor (TNF) to induce an inflammatory response.

-

ACY-1083 Treatment: ACY-1083 is co-administered with TNF at various concentrations (e.g., 5, 20, 50 ng/ml).

-

Cytokine Analysis: After a 7-day treatment period, basolateral supernatants are collected, and the protein concentrations of IL-6, CCL2, and CXCL10 are measured using multiplex immunoassays (e.g., Meso Scale Discovery).

-

Gene Expression Analysis: After an 8-day treatment, cells are lysed, and total RNA is extracted. Relative mRNA levels of IL6, CCL2, CXCL10, MMP9, IL1B, MUC5AC, and MUC5B are quantified by reverse transcription-polymerase chain reaction (RT-PCR).[3]

In Vivo Evaluation in a Cisplatin-Induced Neuropathy Model

-

Animal Model: Male C57BL/6J mice are typically used.

-

Induction of Neuropathy: Mice receive two cycles of cisplatin administration (e.g., 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 days, followed by a 5-day rest period, and a second 5-day treatment). This regimen induces mechanical allodynia.[8]

-

ACY-1083 Administration: Three days after the final cisplatin dose, mice receive daily i.p. injections of ACY-1083 (e.g., 10 mg/kg) or a vehicle control.[7][8] The vehicle may consist of 20% 2-hydroxypropyl-B-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[7][8]

-

Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments, and the 50% paw withdrawal threshold is calculated.

-

Immunomodulatory Analysis: To investigate the role of IL-10, an anti-IL-10 neutralizing antibody can be co-administered intrathecally with ACY-1083.[7]

-

Gene Expression in Spinal Cord: Following treatment, the spinal cord is harvested, and quantitative real-time PCR is performed to measure the mRNA expression levels of Il10, Tnf, and Il6.[7] To determine the cellular source of IL-10, spinal cord macrophages can be depleted using intrathecal administration of mannosylated clodronate liposomes.[7]

Conclusion

ACY-1083 demonstrates clear anti-inflammatory properties in preclinical models, primarily through the selective inhibition of HDAC6. Its ability to reduce the production of pro-inflammatory cytokines and enhance the expression of the anti-inflammatory cytokine IL-10 underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.

References

- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC6 inhibitor ACY-1083 shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 inhibitor ACY-1083 shows lung epithelial protective features in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]

The Impact of ACY-1083 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ACY-1083 on microtubule dynamics. ACY-1083 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme in the regulation of α-tubulin acetylation. By modulating the acetylation state of microtubules, ACY-1083 influences their stability and function, with significant implications for cellular processes such as axonal transport and cell motility. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: HDAC6 Inhibition and Microtubule Acetylation